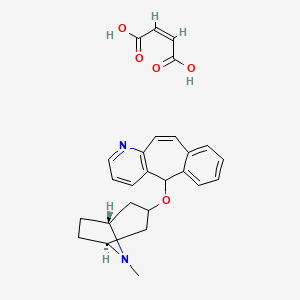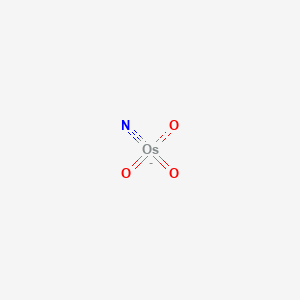
Derricidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CORDOIN is a coordination compound, which is a class of substances with chemical structures in which a central metal atom is surrounded by nonmetal atoms or groups of atoms, called ligands, joined to it by chemical bonds . Coordination compounds play a vital role in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of coordination compounds like CORDOIN typically involves substitution reactions, redox reactions, and the direct combination of reactants . In substitution reactions, ligands in the coordination sphere of the metal are replaced by other ligands. Redox reactions involve changes in the oxidation state of the central metal atom. Industrial production methods often involve the use of high-purity reactants and controlled reaction conditions to ensure the formation of the desired coordination compound.
Chemical Reactions Analysis
CORDOIN undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and ligands such as ammonia and ethylenediamine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state complexes, while reduction reactions may yield lower oxidation state complexes.
Scientific Research Applications
CORDOIN has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions . In biology, CORDOIN is studied for its potential role in enzyme mimetics and as a model for biological systems . In medicine, coordination compounds like CORDOIN are explored for their potential as metallodrugs with anticancer, antimicrobial, and anti-inflammatory properties . In industry, CORDOIN is used in processes such as polymerization and as a component in advanced materials .
Mechanism of Action
The mechanism of action of CORDOIN involves its interaction with molecular targets through coordination bonds. The central metal atom in CORDOIN can interact with various biological molecules, such as proteins and nucleic acids, altering their structure and function . These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
CORDOIN can be compared with other coordination compounds such as cisplatin, a well-known platinum-based anticancer drug . While both compounds have metal centers and ligands, CORDOIN’s unique ligand structure and metal center can result in different biological activities and applications. Similar compounds include other transition metal complexes with ligands like ammonia, ethylenediamine, and various organic molecules .
Properties
CAS No. |
38965-74-1 |
|---|---|
Molecular Formula |
C20H20O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(E)-1-[2-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C20H20O3/c1-15(2)12-13-23-17-9-10-18(20(22)14-17)19(21)11-8-16-6-4-3-5-7-16/h3-12,14,22H,13H2,1-2H3/b11-8+ |
InChI Key |
DGUGLZYULGVSIZ-DHZHZOJOSA-N |
SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)C |
Isomeric SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O)C |
Canonical SMILES |
CC(=CCOC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O)C |
Key on ui other cas no. |
51619-65-9 |
Synonyms |
derricidin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(E)-3-(methanesulfonamido)prop-1-enyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1238140.png)

![[7-ethyl-4-hydroxy-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate](/img/structure/B1238143.png)
![3-[(E)-[(3aR,4S,5S,6aR)-4-[(E,3R)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid](/img/structure/B1238146.png)

![4-hydroxy-4-[(3E,5E,7E,9E,11E,13E,15E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyl-2-oxooctadeca-3,5,7,9,11,13,15-heptaen-17-ynyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1238148.png)
![(E)-4-[4-[(N-cyano-N'-methylcarbamimidoyl)amino]phenyl]-N-[3-[2-(3,5-dimethoxyphenyl)ethyl-methylamino]propyl]but-3-enamide;oxalic acid](/img/structure/B1238149.png)







